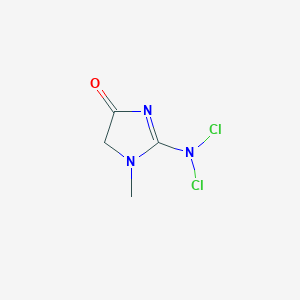![molecular formula C15H15N3O2 B12542040 Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- CAS No. 144535-28-4](/img/structure/B12542040.png)
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- is a heterocyclic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehydes. This reaction can be carried out using mechanochemical synthesis, which involves grinding the reactants together in a ball mill under solvent-free and catalyst-free conditions . Another method involves the use of UV365 light to promote the catalyst-free synthesis of the compound from aromatic amines, barbituric acid, and aryl aldehydes .
Industrial Production Methods: Industrial production of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- typically involves large-scale synthesis using the aforementioned methods. The use of mechanochemical synthesis is particularly advantageous for industrial production due to its cost-effectiveness, environmental friendliness, and ability to produce high yields under mild reaction conditions .
化学反应分析
Types of Reactions: Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- include oxidizing agents (such as diethyl azodiformate), reducing agents, and various catalysts (such as trityl chloride). The reactions are typically carried out under mild conditions, such as room temperature or reflux .
Major Products: The major products formed from the reactions of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- depend on the specific reaction conditions and reagents used. For example, the oxidative coupling of 6-alkylamino-3-methyluracils with diethyl azodiformate can yield pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones .
科学研究应用
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential antitumor activity. Several derivatives of this compound have shown significant antitumor activity against various cancer cell lines . Additionally, pyrimidoquinoline derivatives have been investigated for their antimicrobial, antimalarial, analgesic, and anti-inflammatory properties . In the field of organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to bind to DNA, thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways involved can vary depending on the specific derivative and its chemical structure.
相似化合物的比较
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- can be compared with other similar compounds, such as quinoline, pyrido[2,3-d]pyrimidine, and triazolo[2’,3’:3,4]pyrimido[6,5-b]quinoline. These compounds share a similar fused ring system but differ in their specific functional groups and chemical properties. The unique structure of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl- contributes to its distinct biological activities and reactivity .
List of Similar Compounds:- Quinoline
- Pyrido[2,3-d]pyrimidine
- Triazolo[2’,3’:3,4]pyrimido[6,5-b]quinoline
属性
CAS 编号 |
144535-28-4 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC 名称 |
1,3-diethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C15H15N3O2/c1-3-17-13-11(14(19)18(4-2)15(17)20)9-10-7-5-6-8-12(10)16-13/h5-9H,3-4H2,1-2H3 |
InChI 键 |
UKXMLSRHQDQJCI-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC3=CC=CC=C3C=C2C(=O)N(C1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)

![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)
![N-[4-(2-Ethoxy-2-oxoethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12542019.png)
![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
